molecular formula C29H45N11O9S B164821 Rncyn CAS No. 126355-75-7

Rncyn

Cat. No. B164821
M. Wt: 723.8 g/mol
InChI Key: DRCKSUGTARVWBX-SXYSDOLCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rncyn is a natural compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Rncyn is a cyclic peptide that is produced by the bacteria Streptomyces sp. It has been found to possess several pharmacological properties such as anti-tumor, anti-inflammatory, and immunomodulatory effects.

Mechanism Of Action

The mechanism of action of Rncyn is not fully understood. However, studies have suggested that Rncyn exerts its pharmacological effects by modulating various signaling pathways such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. Rncyn has also been found to induce apoptosis in cancer cells by activating the caspase pathway.

Biochemical And Physiological Effects

Rncyn has been found to have several biochemical and physiological effects. It has been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation. Rncyn has also been found to modulate the activity of various enzymes such as COX-2 and MMPs. In addition, Rncyn has been found to modulate the production of various cytokines such as TNF-α and IL-6.

Advantages And Limitations For Lab Experiments

One of the advantages of using Rncyn in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Rncyn is also relatively easy to synthesize and purify, which makes it a cost-effective option for lab experiments. However, one of the limitations of using Rncyn in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of Rncyn. One direction is to further elucidate the mechanism of action of Rncyn and its interactions with various signaling pathways. Another direction is to investigate the potential therapeutic applications of Rncyn in other diseases such as neurodegenerative diseases and metabolic disorders. Finally, there is a need for more studies to investigate the pharmacokinetics and toxicity of Rncyn in vivo.

Synthesis Methods

The synthesis of Rncyn is a complex process that involves several steps. The first step involves the fermentation of the bacteria Streptomyces sp. in a suitable medium. The second step involves the extraction of the Rncyn compound from the bacterial culture using various purification techniques such as chromatography and crystallization.

Scientific Research Applications

Rncyn has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. In cancer, Rncyn has been found to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer. In autoimmune disorders, Rncyn has been found to modulate the immune system and reduce the severity of the disease. In inflammatory diseases, Rncyn has been found to reduce inflammation and pain.

properties

CAS RN

126355-75-7

Product Name

Rncyn

Molecular Formula

C29H45N11O9S

Molecular Weight

723.8 g/mol

IUPAC Name

(2S)-N-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]-2-amino-N-methylbutanediamide

InChI

InChI=1S/C29H45N11O9S/c1-14(41)36-18(4-3-9-35-29(33)34)24(45)37-19(12-23(32)44)25(46)39-21(13-50)26(47)38-20(10-15-5-7-16(42)8-6-15)28(49)40(2)27(48)17(30)11-22(31)43/h5-8,17-21,42,50H,3-4,9-13,30H2,1-2H3,(H2,31,43)(H2,32,44)(H,36,41)(H,37,45)(H,38,47)(H,39,46)(H4,33,34,35)/t17-,18-,19-,20-,21-/m0/s1

InChI Key

DRCKSUGTARVWBX-SXYSDOLCSA-N

Isomeric SMILES

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N(C)C(=O)[C@H](CC(=O)N)N

SMILES

CC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N(C)C(=O)C(CC(=O)N)N

Canonical SMILES

CC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N(C)C(=O)C(CC(=O)N)N

Other CAS RN

126355-75-7

synonyms

Ac-Arg-Asn-Cys-Tyr-Asn-NMA
acetylarginyl-asparginyl-cysteinyl-tyrosyl-asparginyl-N-methylamide
RNCYN

Origin of Product

United States

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